molecular formula C14H25NO4 B1408630 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol CAS No. 1330763-99-9

8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol

Cat. No.: B1408630
CAS No.: 1330763-99-9
M. Wt: 271.35 g/mol
InChI Key: JRUCSSGRMPNHQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol is an organic compound that has garnered significant interest in recent years due to its unique structure and potential applications in various fields. This compound is a bicyclic spiro-lactam with a molecular formula of C15H24N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol typically involves the reaction of tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal . This reaction proceeds through two pathways, leading to the formation of the desired spiro compound. The reaction conditions generally include the use of organic solvents and controlled temperatures to ensure the proper formation of the spiro-lactam structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens and alkylating agents are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted spiro-lactam derivatives.

Scientific Research Applications

8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Industry: The compound is used in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol can be compared with other similar spiro compounds, such as:

  • (S)-N-Boc-1-oxa-4-azaspiro[4.5]decane-3-carboxaldehyde
  • 8-oxa-2-azaspiro[4.5]decane

These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific spiro-lactam structure and the presence of the Boc-protected amine group, which enhances its stability and reactivity in various chemical reactions.

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-6-4-14(5-7-15)8-11(9-16)10-18-14/h11,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRUCSSGRMPNHQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(CO2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 2
8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 3
8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 4
8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 5
8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol
Reactant of Route 6
8-Boc-1-oxa-8-azaspiro[4.5]decane-3-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.